3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Description
This compound is a polycyclic aromatic heterocycle characterized by a tricyclic core structure fused with a 2,6-dioxopiperidin-3-yl moiety. Its molecular formula is C₁₇H₁₃N₃O₄, with a molecular weight of 323.31 g/mol . The core structure includes a 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene system, which combines aromatic and non-aromatic rings, conferring rigidity and planar geometry.
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12N2O4/c20-13-8-7-12(15(21)18-13)19-16(22)10-5-1-3-9-4-2-6-11(14(9)10)17(19)23/h1-6,12H,7-8H2,(H,18,20,21) |
InChI Key |
BERVIROBWDIAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and tricyclic compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The search results contain information about related compounds, but not the specific applications of "3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione." The information below discusses compounds with similar structures and potential applications based on those similarities.
Similar Compounds and Potential Applications
- Piperidine-2,6-dione derivatives: Piperidine-2,6-dione derivatives, including phthalimide derivatives, have anti-angiogenic and immunomodulatory properties . They are used in the treatment of multiple myeloma, Crohn's disease, and leprosy .
- 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione: This compound and its analogs are of interest to synthetic medicinal chemists .
Structural Information
- 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione: The molecule consists of a 3-azabicyclo[3.2.0]heptane group with a nearly planar cyclobutane ring, fused to a pyrrolidine ring, and bonded to a 2,6-dioxopiperidine ring at the 3-position . The pyrrolidine and dioxopiperidine rings are twisted . Crystal packing is influenced by intermolecular C-H⋯O and N-H⋯O interactions, as well as weak π-ring interactions .
Related Compounds
- 8-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione: This compound has the molecular formula C17H13N3O4 and a molecular weight of 323.3028 .
- N-[2,4-Dioxo-3-azatricyclo[7.3.1.0]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea: The azatricyclotridecapentaene ring system is present in the two independent molecules of this compound .
- 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate: This compound has a molecular weight of 379.4 g/mol and the molecular formula C18H22FN3O5 .
Mechanism of Action
The mechanism of action of 3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Structural and Functional Insights:
Core Modifications: Replacement of the dioxopiperidinyl group with dimethylaminoethyl (e.g., ) introduces cationic character, enhancing DNA/RNA binding . Substitution of nitrogen with oxygen (e.g., ) reduces basicity but improves fluorescence quantum yield .
Substituent Effects :
- Hydroxyphenyl () and methoxybenzyl () groups increase solubility and target affinity via polar interactions .
- Nitro groups () enhance electron deficiency, favoring charge-transfer interactions .
Biological Relevance: Compounds with dioxopiperidinyl or dimethylamino groups () show promise in neurodegenerative and cancer therapies due to cereblon/E3 ligase engagement . Pyrrolo-pyrimidine-dione derivatives () exhibit kinase inhibition via ATP-binding pocket occlusion .
Biological Activity
The compound 3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The molecular formula of the compound is . It features a unique bicyclic structure that includes a piperidine ring and a tricyclic core. The presence of dioxopiperidine moieties contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 248.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 835616-61-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in various cellular processes. Research indicates that derivatives of piperidine, particularly those containing dioxopiperidine structures, exhibit significant anti-angiogenic and immunomodulatory properties. These properties are critical in the treatment of several diseases, including cancer and autoimmune disorders.
Therapeutic Applications
- Anti-Cancer Activity : The compound has shown promise in inhibiting tumor growth through its anti-angiogenic properties. It interferes with the formation of new blood vessels that tumors require for growth and metastasis.
- Immunomodulation : Studies have indicated that it may modulate immune responses by affecting T-cell function, particularly through the regulation of IKAROS family zinc finger proteins (IKZF2 and IKZF4), which play essential roles in T-cell development and function .
- Chronic Diseases : Its potential application in treating chronic conditions such as Crohn's disease has been highlighted due to its immunomodulatory effects .
Study 1: Anti-Angiogenic Properties
A study investigated the anti-angiogenic effects of similar piperidine derivatives on endothelial cells. The results demonstrated that these compounds significantly reduced endothelial cell proliferation and migration, suggesting a mechanism for inhibiting angiogenesis .
Study 2: Immunomodulatory Effects
Research focused on the impact of the compound on regulatory T cells (Tregs) revealed that it enhances the expression of FoxP3, a transcription factor crucial for Treg function. This enhancement leads to improved suppression of effector T cells, indicating potential therapeutic benefits for autoimmune diseases .
Study 3: In Vivo Efficacy
In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor size and improved survival rates in subjects with induced tumors. These findings support its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
